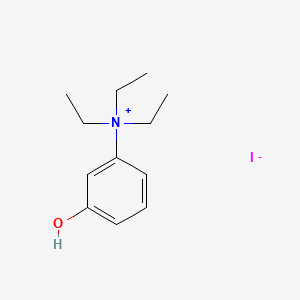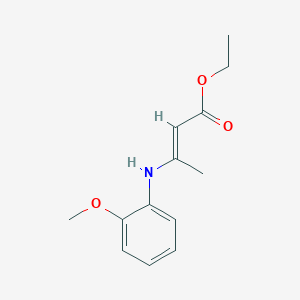
3-o-Anisidine erotonic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-o-Anisidine erotonic acid ethyl ester is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-o-Anisidine erotonic acid ethyl ester typically involves the esterification of erotonic acid with ethanol in the presence of a catalyst. This reaction is carried out under reflux conditions to ensure complete conversion . The process can be represented as follows:
Erotonic acid+EthanolCatalyst3-o-Anisidine erotonic acid ethyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-o-Anisidine erotonic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions
Major Products: The major products formed from these reactions include oxides, amines, and substituted esters, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-o-Anisidine erotonic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-o-Anisidine erotonic acid ethyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also modulate signaling pathways by binding to receptors or other proteins, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
3-o-Anisidine: A related compound with similar structural features but different functional groups.
Erotic acid ethyl ester: Shares the ester functional group but lacks the anisidine moiety.
Anisidine derivatives: Compounds with variations in the anisidine structure
Uniqueness: 3-o-Anisidine erotonic acid ethyl ester is unique due to its combination of the anisidine and erotonic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
33267-45-7 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
ethyl (E)-3-(2-methoxyanilino)but-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(15)9-10(2)14-11-7-5-6-8-12(11)16-3/h5-9,14H,4H2,1-3H3/b10-9+ |
Clé InChI |
KDWLQQRXWOPXIU-MDZDMXLPSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/NC1=CC=CC=C1OC |
SMILES canonique |
CCOC(=O)C=C(C)NC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



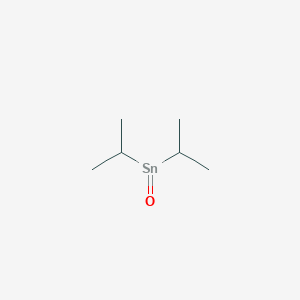
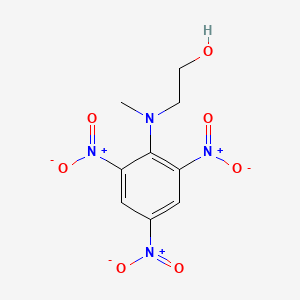

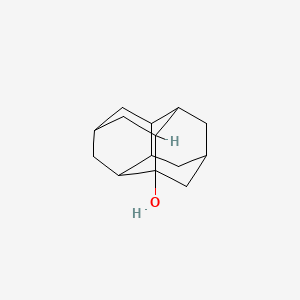
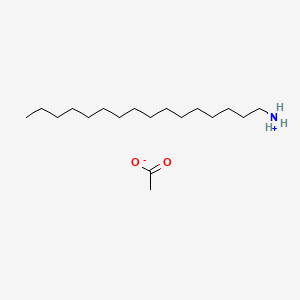
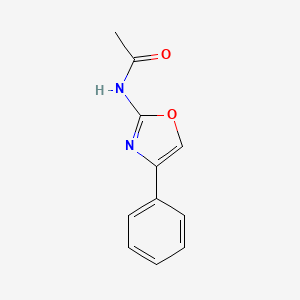

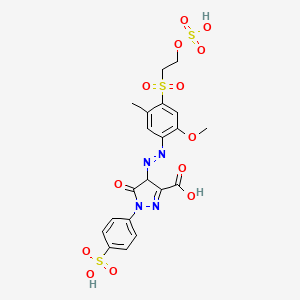
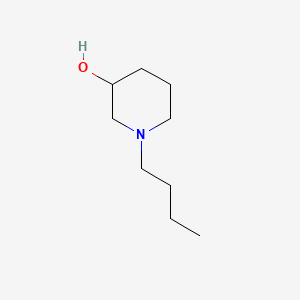
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
